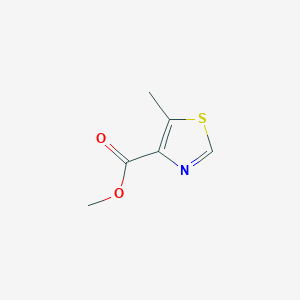

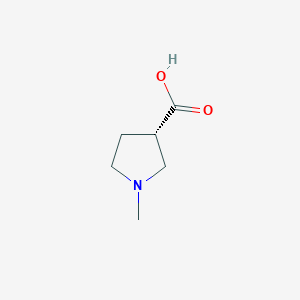

![molecular formula C12H8F3NO3S B1387828 {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1092330-87-4](/img/structure/B1387828.png)

{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid

Overview

Description

The compound “{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids and their derivatives . For instance, 4-(Trifluoromethoxy)phenylboronic acid is a reactant involved in the synthesis of biologically active molecules . Protodeboronation of pinacol boronic esters is a common reaction in the synthesis of such compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include Suzuki-Miyaura cross-coupling and palladium-catalyzed direct arylation reactions . Additionally, 4-(Trifluoromethyl)phenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands .Scientific Research Applications

Agriculture

Thiazole compounds are used in agriculture for their potential as pesticides or plant growth regulators .

Medicine

They have medicinal applications as anticancer, antifungal, anti-inflammatory, antihypertensive, anti-HIV, anticonvulsant, and antidiabetic agents .

Cosmetics

Some thiazolyl-acetic acid derivatives could be used as preservative agents in cosmetics due to their biocidal properties .

Antimicrobial Agents

Thiazole derivatives have been studied for their antimicrobial properties against various Gram-positive and Gram-negative organisms .

Material Science

They are used in material science for the mass manufacture of LEDs, photochromes, molecular switches, and nonlinear optical materials .

Catalysis

Thiazole compounds can serve as catalysts in various chemical reactions due to their unique structural properties .

Mechanism of Action

Target of Action

Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst .

Biochemical Pathways

Compounds with similar structures have been involved in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation .

Pharmacokinetics

The compound’s stability might be inferred from its involvement in suzuki–miyaura cross-coupling reactions, which require relatively stable organoboron reagents .

Result of Action

Similar compounds have been used in the synthesis of biologically active molecules, suggesting potential therapeutic applications .

Action Environment

The compound’s stability in suzuki–miyaura cross-coupling reactions, which are known for their mild and functional group tolerant reaction conditions, might suggest some level of environmental resilience .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3S/c13-12(14,15)19-9-3-1-7(2-4-9)11-16-8(6-20-11)5-10(17)18/h1-4,6H,5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCKGOAARBQDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B1387745.png)

![Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1387747.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate](/img/structure/B1387748.png)

![2,6-Dimethyl-4-[(methylamino)methyl]phenol](/img/structure/B1387752.png)

![N-[2-(4-cyanophenoxy)ethyl]acetamide](/img/structure/B1387756.png)

![7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1387761.png)

![4-[(4-Methylpiperazin-1-yl)methyl]benzamide](/img/structure/B1387768.png)